1,2-Bis(4-chlorophenyl)hydrazine
Overview
Description
1,2-Bis(4-chlorophenyl)hydrazine is an organic compound with the molecular formula C12H10Cl2N2 It is a hydrazine derivative where two 4-chlorophenyl groups are attached to the nitrogen atoms of the hydrazine moiety
Scientific Research Applications
1,2-Bis(4-chlorophenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The safety information for 1,2-Bis(4-chlorophenyl)hydrazine indicates that it is classified as a danger under the GHS classification. Precautionary statements include P501-P273-P270-P202-P201-P264-P280-P391-P308+P313-P301+P312+P330-P405. It has a UN number of 3077 and hazard statements of H302-H350-H410 .
Mechanism of Action
Target of Action
1,2-Bis(4-chlorophenyl)hydrazine, a type of hydrazine-coupled pyrazole derivative, has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for causing leishmaniasis and malaria, respectively, which are major health concerns worldwide .
Mode of Action
A molecular docking study conducted on lm-ptr1, a protein target in leishmania, justified the better antileishmanial activity of a similar compound . This suggests that this compound might interact with its targets in a similar manner, leading to changes that inhibit the growth and survival of the parasites.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of the parasites, disrupting their ability to infect and proliferate within the host organism .
Result of Action
The result of the action of this compound is the inhibition of the parasites responsible for leishmaniasis and malaria . In particular, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . This suggests that this compound and its derivatives could potentially be used to develop more effective treatments for these diseases.
Biochemical Analysis
Biochemical Properties
It is known that hydrazine derivatives can react with aldehydes and ketones to form oximes or hydrazones . This suggests that 1,2-Bis(4-chlorophenyl)hydrazine may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
The cellular effects of this compound are not well-documented. Some studies suggest that hydrazine derivatives can have significant effects on cells. For instance, certain hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the properties of hydrazine derivatives, it can be hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that DDT, a compound structurally similar to this compound, can be metabolized by certain microorganisms . This suggests that similar metabolic pathways may exist for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-chlorophenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 4-chlorobenzaldehyde reacts with hydrazine hydrate in the presence of an acid catalyst, such as hydrochloric acid, to form the corresponding hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-chlorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into hydrazine derivatives with different substituents.
Substitution: The chlorine atoms on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while substitution reactions can produce various substituted phenylhydrazines.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylhydrazine: Similar structure but lacks the chlorine substituents.
4-Chlorophenylhydrazine: Contains only one 4-chlorophenyl group.
1,2-Bis(4-methylphenyl)hydrazine: Similar structure with methyl groups instead of chlorine.
Uniqueness
1,2-Bis(4-chlorophenyl)hydrazine is unique due to the presence of two 4-chlorophenyl groups, which impart distinct chemical and biological properties. The chlorine atoms enhance its reactivity and potential biological activities compared to similar compounds without chlorine substituents.
Properties
IUPAC Name |
1,2-bis(4-chlorophenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPHWSDABGXRQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NNC2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292944 | |
Record name | 1,2-Bis(4-chlorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953-14-0 | |
Record name | 953-14-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86541 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Bis(4-chlorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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